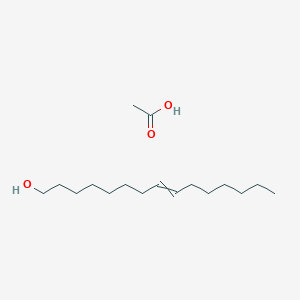

Acetic acid;pentadec-8-en-1-ol

Description

Historical Context and Discovery of Related Long-Chain Acetates

The study of long-chain esters and alcohols is deeply rooted in the exploration of insect communication. The first insect pheromone to be chemically identified was bombykol, a C16 fatty alcohol, isolated from the silkmoth Bombyx mori in 1961. nih.gov This landmark discovery opened the door to the field of chemical ecology and established that insects utilize specific, often lipid-derived, molecules for vital behaviors like mating. nih.gov

Following this, researchers began identifying a wide array of chemical structures involved in insect signaling, including hydrocarbons, aldehydes, ketones, and, significantly, long-chain acetate (B1210297) esters. slu.sewiley.com These acetates were found to be common components in the pheromone blends of numerous species, particularly within the order Lepidoptera (moths and butterflies). wiley.com Their multicomponent nature, often comprising specific mixtures of long-chain aldehydes, alcohols, and acetates, allows for species-specific signaling, minimizing interspecies mating attempts. wiley.com

Long-chain acetates are not limited to pheromones; they are also found in the defensive secretions of various insects, such as those in the order Thysanoptera (thrips). researchgate.net In these species, mixtures of saturated and unsaturated acetates serve as repellents and can coat the sensory organs of predators like ants. researchgate.net The discovery that odd-carbon chain compounds, such as C15 acetates, function as sex pheromones for species like the pyralid moth Chilo auricilius further broadened the known structural diversity of these semiochemicals. researchgate.net

Significance within Lipid Chemistry and Semiochemical Research

The importance of pentadec-8-en-1-yl acetate and its structural relatives spans both fundamental lipid chemistry and applied semiochemical science.

In lipid chemistry , this compound is part of a larger class of molecules known as phenolic lipids, especially when considering its precursor, (Z)-3-(pentadec-8-en-1-yl)phenol (a cardanol (B1251761) monoene). acs.orgnih.gov These lipids are naturally abundant in sources like cashew nut shell liquid (CNSL) and plants such as Ardisia brevicaulis and Holigarna caustica. acs.orgnih.govnih.gov Research in this area focuses on isolating these compounds, determining their structures, and exploring their biological activities. nih.govebi.ac.uk For instance, derivatives of the pentadec-8-enyl chain have been studied for their potential as cytotoxic agents against various cancer cell lines and as selective modulators for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. acs.orgnih.govacs.org The long aliphatic chain is a crucial feature for these biological interactions, and the acetate group can be a target for synthetic modification to probe structure-activity relationships. acs.orgacs.org

In semiochemical research , long-chain acetates are vital tools for integrated pest management (IPM). ajol.info As key components of insect sex pheromones, synthetic versions can be deployed to monitor, trap, or disrupt the mating of agricultural pests, offering a species-specific and more environmentally benign alternative to broad-spectrum insecticides. nih.gov (Z)-8-Pentadecenyl acetate is recognized as a semiochemical, and related isomers like (Z)-9-pentadecenyl acetate and (Z)-10-pentadecenyl acetate have been identified as sex pheromone components for various moth species. researchgate.netpherobase.com The precise geometry of the double bond (Z or E) and its position along the carbon chain are critical for biological activity, highlighting the specificity of the olfactory systems in insects. slu.se

Overview of Current Research Landscape and Gaps

The current research involving pentadec-8-en-1-yl acetate and its parent structures is multifaceted, primarily focusing on natural product chemistry, synthetic chemistry, and biological activity screening.

Current Research Landscape:

Natural Product Isolation: Researchers continue to isolate and identify related phenolic lipids from various plant sources, including Ardisia, Citrus, and Knema species, as well as from propolis. nih.govresearchgate.nettjnpr.orgresearchgate.net These studies contribute to our understanding of the chemical diversity in nature.

Biological Activity: A significant portion of research investigates the bioactivity of pentadec-8-enyl derivatives. Studies have demonstrated cytotoxic effects of related resorcinol (B1680541) and anisole (B1667542) derivatives against human cancer cell lines (A549, MCF-7, PANC-1). nih.gov Other work has explored their role as antioxidants and their potential to treat metabolic diseases by acting as partial agonists for PPARα and PPARγ. acs.orgebi.ac.uk

Synthesis and Application: The synthesis of these compounds, often starting from readily available CNSL, is an active area of research. acs.orgajol.info These synthetic efforts aim to produce semiochemicals for agricultural use and to create libraries of analogs for pharmacological testing. acs.orgajol.info

Identified Research Gaps:

Specific Bioactivity: While the broader class of pentadecenyl-containing lipids has been studied, the specific biological roles and mechanisms of action for pentadec-8-en-1-yl acetate itself are not fully elucidated. More targeted studies are needed to differentiate its activity from that of its parent alcohol or other isomers.

Comprehensive Semiochemical Roles: Although (Z)-8-pentadecenyl acetate is listed as a semiochemical, its precise function and the full list of insect species that use it in their pheromone blends are not exhaustively documented compared to more common isomers like the Z9 or Z11 acetates. pherobase.com

Biosynthetic Pathways: The enzymatic pathways responsible for producing odd-numbered carbon chain acetates with a double bond at the C-8 position in insects and plants are not as well understood as those for more common C12, C14, and C16 pheromones. wiley.com Elucidating these pathways could enable biotechnological production of these valuable compounds. nih.gov

Research Findings on Pentadec-8-en-1-yl Acetate and Related Compounds

| Compound/Derivative | Source/Context | Research Focus | Key Findings | Citation(s) |

| 4-hydroxy-2-methoxy-6-[(8Z)-pentadec-8-en-1-yl]phenyl acetate | Roots of Ardisia brevicaulis | Isolation and Cytotoxicity | Showed strong cytotoxic activity against A549, MCF-7, and PANC-1 human cancer cell lines. | nih.gov |

| Ardisiphenol B (an acetate ester of 6-[(8Z)-pentadec-8-en-1-yl]benzene-1,2,4-triol) | Fruits of Ardisia colorata | Isolation and Antioxidant/Cytotoxic Activity | Exhibited scavenging activity against DPPH radicals and cytotoxicity against a murine breast cancer cell line. | ebi.ac.uk |

| (Z)-Ethyl 2-(3-(pentadec-8-en-1-yl)phenoxy)acetate | Synthetic derivative from Cashew Nut Shell Liquid (CNSL) | PPAR Agonism for Metabolic Diseases | Identified as a partial agonist for PPARα and PPARγ, suggesting potential for treating diabetes and obesity. | acs.orgacs.org |

| (Z)-3-(pentadec-8-en-1-yl) phenol | Propolis from Nigeria; Holigarna caustica leaves | Chemical Profiling and Bioactivity | Identified as a major phenolic compound in propolis samples; found in plant extracts with antioxidant and anti-inflammatory potential. | nih.govtjnpr.org |

| (Z)-8-Pentadecenyl acetate | General Semiochemical Database | Insect Chemical Ecology | Listed as a known semiochemical compound. | pherobase.com |

| (Z)-10-Pentadecenyl acetate | Pheromone gland of Chilo auricilius | Pheromone Identification | Identified as a component of the female sex pheromone. | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

64437-37-2 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

acetic acid;pentadec-8-en-1-ol |

InChI |

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h7-8,16H,2-6,9-15H2,1H3;1H3,(H,3,4) |

InChI Key |

SEIQDZKBDJNWPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Classification of Pentadec 8 En 1 Yl Acetate

IUPAC Naming and Common Synonyms of Pentadec-8-en-1-yl Acetate (B1210297)

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is pentadec-8-en-1-yl acetate . This name precisely describes its structure: an acetate group attached to a 15-carbon chain (pentadecyl) with a double bond located at the eighth carbon atom.

The compound is also known by the name "acetic acid;pentadec-8-en-1-ol". chemsrc.com This nomenclature, while less common in formal contexts, indicates the two precursor molecules that form the ester. The specific geometric isomer, (Z)-pentadec-8-en-1-yl acetate, is associated with the CAS Registry Number 64437-37-2. chemsrc.comguidechem.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | pentadec-8-en-1-yl acetate |

| Molecular Formula | C₁₇H₃₂O₂ guidechem.com |

| CAS Number | 64437-37-2 ((Z)-isomer) guidechem.com |

| Synonym | Acetic acid, pentadec-8-en-1-ol chemsrc.com |

Geometrical Isomerism: (Z)- and (E)-Pentadec-8-en-1-yl Acetate

The presence of a carbon-carbon double bond at the eighth position of the pentadecenyl chain allows for geometrical isomerism. This results in two distinct stereoisomers: (Z)-pentadec-8-en-1-yl acetate and (E)-pentadec-8-en-1-yl acetate.

(Z)-pentadec-8-en-1-yl acetate : In this isomer, the higher-priority substituent groups on each carbon of the double bond are on the same side (from the German zusammen, meaning "together"). This is also referred to as the cis isomer.

(E)-pentadec-8-en-1-yl acetate : In this isomer, the higher-priority groups are on opposite sides of the double bond (from the German entgegen, meaning "opposite"). This is also known as the trans isomer.

This stereoisomerism is a critical feature, as the geometric configuration of the double bond significantly influences the molecule's shape and, consequently, its biological activity, particularly when it functions as a semiochemical like a pheromone. Research has noted the presence of (Z)-8-pentadecen-1-ol acetates in analyses of insect-derived compounds. researchgate.net

The properties of these isomers, while chemically similar, can differ in physical characteristics such as boiling point, melting point, and spectroscopic signatures.

| Isomer | Systematic Name | Common Synonym | Key Structural Feature |

| (Z)-isomer | (Z)-pentadec-8-en-1-yl acetate | cis-pentadec-8-en-1-yl acetate | Carbon chains are on the same side of the double bond. |

| (E)-isomer | (E)-pentadec-8-en-1-yl acetate | trans-pentadec-8-en-1-yl acetate | Carbon chains are on opposite sides of the double bond. |

Classification within Long-Chain Alkenyl Acetates and Natural Product Families

Pentadec-8-en-1-yl acetate belongs to several important chemical and natural product classifications.

Long-Chain Alkenyl Acetates: Structurally, it is classified as a long-chain alkenyl acetate. This class of compounds is characterized by:

An ester functional group derived from acetic acid.

A long, unsaturated hydrocarbon chain (alkenyl group), typically containing 10 to 18 carbon atoms.

These molecules are generally lipophilic due to the long hydrocarbon tail. The synthesis of various (Z)-alkenyl acetates is a subject of interest in chemical ecology for producing insect pheromones. nih.gov

Natural Product Families (Insect Pheromones): Pentadec-8-en-1-yl acetate is a member of the Straight-Chain Lepidopteran Pheromones (SCLPs) family. epa.gov SCLPs are a well-characterized group of semiochemicals used by moths and butterflies (Order: Lepidoptera) for chemical communication, primarily for mating. epa.govherts.ac.uk These pheromones are typically produced by females to attract males and are often composed of a specific blend of long-chain alcohols, aldehydes, and acetates, with the precise ratio and isomeric composition being crucial for species specificity. epa.gov The activity of these compounds as insect attractants is highly dependent on their stereochemistry. prayoglife.com

Natural Occurrence and Isolation from Biological Sources

Distribution in Flora: Isolation from Plant Extracts

The genus Ardisia is a rich source of long-chain alkyl and alkenyl phenols and resorcinols, which are known for their antioxidant properties. Research into the chemical constituents of this genus has led to the isolation of several compounds that feature the pentadecenyl group.

From the fruits of Ardisia colorata, novel compounds named Ardisiphenols A, B, and C have been isolated. researchgate.netnih.gov Spectroscopic analysis, including NMR and MS/MS, revealed these to be alk(en)ylphenols. researchgate.netnih.gov Specifically, the structure of these compounds involves a phenolic or resorcinol (B1680541) head with a long unsaturated side chain, often with a double bond at the C-8' position (an 8'Z-enyl congener). researchgate.net

Further investigation into the roots of a related species, Ardisia brevicaulis, successfully isolated a resorcinol derivative explicitly identified as 2-methoxy-4-hydroxy-6-(8Z-pentadecenyl)-benzene-1-O-acetate . nih.gov This compound perfectly matches the structural description of a resorcinol containing the pentadec-8-en-1-yl acetate (B1210297) moiety. While this specific molecule was isolated from A. brevicaulis, its structural similarity to the ardisiphenols from A. colorata suggests a common biosynthetic pathway within the genus. researchgate.netnih.gov

Table 1: Pentadecenyl-Containing Resorcinols in Ardisia Species

| Compound Name | Plant Source | Plant Part | Reference |

|---|---|---|---|

| 2-methoxy-4-hydroxy-6-(8Z-pentadecenyl)-benzene-1-O-acetate | Ardisia brevicaulis | Roots | nih.gov |

The peels, leaves, and branches of citrus plants are known to contain a diverse array of phenolic compounds, including flavonoids and phenolic lipids. A study on the chemical constituents of Citrus reticulata Blanco (mandarin orange) led to the isolation of a new depside and 31 known compounds. Among the identified molecules was a phenolic derivative containing the specific pentadec-8-en-1-yl acetate structure. The structure was established through spectroscopic methods as 4-hydroxy-2-methoxy-6-[(8Z)-pentadec-8-en-1-yl]phenyl acetate . This finding highlights that beyond the Ardisia genus, other distinct plant families also synthesize complex molecules incorporating this specific long-chain unsaturated acetate.

While the specific compound (Z)-2-(pentadec-8-en-1-yl)-4,5-dihydrooxazole is not a widely reported constituent of Calotropis gigantea in major phytochemical literature, the plant is a known source of various other long-chain compounds. Phytochemical investigations of C. gigantea have revealed the presence of numerous triterpenoids and their acetates, such as α-amyrin and β-amyrin acetate, taraxasteryl acetate, and lupeol (B1675499) acetate. Additionally, the plant contains a variety of both saturated and unsaturated fatty acids. These findings indicate that while the specific oxazole (B20620) derivative is not confirmed, the plant possesses the biosynthetic machinery to produce and modify long-chain unsaturated aliphatic molecules.

Presence in Fauna: Identification of Related Acetates in Insect Glands and Secretions

Long-chain alkenyl acetates are a major class of insect sex pheromones, particularly within the order Lepidoptera (moths and butterflies). researchgate.net These compounds are typically produced in the pheromone glands of female insects to attract males for mating. The specific geometry and position of the double bonds, along with the chain length, are crucial for species-specific communication.

While pentadec-8-en-1-yl acetate itself is not one of the most commonly cited pheromones, other C15 acetates play a significant role. For instance, (Z)-9-pentadecenyl acetate has been identified as a key pheromone component for the pear fruit moth, Acrobasis pyrivorella. In another example, the Oriental fruit moth, Grapholitha molesta, utilizes a blend of C12 acetates and alcohols, primarily (Z)-8-dodecenyl acetate, demonstrating the importance of this compound class in insect communication. psu.eduresearchgate.netresearchgate.net

In the order Hemiptera, the citrus mealybug, Planococcus citri, produces a sex pheromone identified as (1R,3R)-3-isopropenyl-2,2-dimethylcyclobutylmethyl acetate. rsc.orgnih.govpherobase.com Although structurally more complex, it is another example of an acetate functioning as a critical semiochemical in insects. The presence of these related long-chain acetates in insect secretions underscores their importance in chemical ecology.

Table 2: Examples of Long-Chain Acetates as Insect Pheromones

| Compound Class | Specific Example | Insect Species | Function | Reference |

|---|---|---|---|---|

| Monounsaturated C15 Acetate | (Z)-9-Pentadecenyl Acetate | Acrobasis pyrivorella (Pear Fruit Moth) | Sex Pheromone | rsc.org |

| Monounsaturated C12 Acetate | (Z)-8-Dodecenyl Acetate | Grapholitha molesta (Oriental Fruit Moth) | Major Sex Pheromone Component | researchgate.netresearchgate.net |

Isolation Techniques and Methodological Advancements in Natural Product Chemistry

The isolation of pentadec-8-en-1-yl acetate and its derivatives from complex biological matrices relies on established and advanced techniques in natural product chemistry. Given the lipophilic nature of these long-chain compounds, the initial step typically involves extraction with organic solvents of varying polarity.

A common strategy begins with maceration or Soxhlet extraction of the dried and powdered biological material (e.g., plant roots, fruits, or insect glands) with a sequence of solvents, starting from non-polar ones like n-hexane or dichloromethane (B109758) to progressively more polar solvents such as ethyl acetate and methanol (B129727). This gradient extraction provides a preliminary fractionation of the constituents based on their polarity.

The resulting crude extracts are complex mixtures that require further separation. Column chromatography is the cornerstone of this purification process. Traditional methods utilize silica (B1680970) gel as the stationary phase with a gradient elution system of solvents like hexane (B92381) and ethyl acetate. For compounds like the resorcinol acetates from Ardisia, this method is effective for initial fractionation.

Modern advancements have significantly improved the efficiency and resolution of this process. These include:

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography : These techniques use finer silica particles and applied pressure to achieve faster and more efficient separations than traditional gravity columns.

High-Performance Liquid Chromatography (HPLC) : For final purification, preparative or semi-preparative reverse-phase HPLC is often employed. Using a C18 column with a mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water, allows for the isolation of highly pure compounds.

Hyphenated Techniques : The coupling of liquid chromatography with mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (LC-NMR) allows for the rapid identification of compounds in complex mixtures, guiding the isolation process and accelerating structure elucidation.

The structural determination of the isolated pure compounds is then accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS) , including high-resolution techniques (HR-MS) to confirm the elemental composition.

Biosynthetic Pathways and Enzymatic Mechanisms of Pentadec 8 En 1 Yl Acetate Analogues

Proposed Biosynthetic Routes to Pentadec-8-en-1-ol and Related Long-Chain Alcohols

The biosynthesis of pentadec-8-en-1-ol is believed to originate from the fatty acid metabolic pool, specifically from palmitic acid (a C16 saturated fatty acid) or stearic acid (a C18 saturated fatty acid). The carbon chain is likely shortened through a process of limited β-oxidation to yield a C15 fatty acyl-CoA precursor.

A key step in the formation of pentadec-8-en-1-ol is the introduction of a double bond at the ∆8 position of the C15 fatty acyl precursor. This reaction is catalyzed by a specific class of enzymes known as fatty acid desaturases (FADs). These enzymes are responsible for creating a double bond at a fixed position relative to the carboxyl end of the fatty acid chain wikipedia.org. While a specific ∆8-desaturase for a C15 substrate has not been extensively characterized, the existence of such enzymes is supported by the identification of ∆8-desaturases in various organisms that act on different chain-length fatty acids. For instance, mutant Δ8 desaturase genes have been engineered and studied for their role in producing polyunsaturated fatty acids google.com.

Following desaturation, the resulting (Z)-pentadec-8-enoyl-CoA or (E)-pentadec-8-enoyl-CoA is then reduced to the corresponding alcohol, pentadec-8-en-1-ol. This reduction is carried out by fatty acyl-CoA reductases (FARs). These enzymes play a crucial role in the final steps of long-chain alcohol biosynthesis in a variety of organisms, including insects, where they are integral to pheromone production. The specificity of the FAR for the C15 unsaturated fatty acyl-CoA is a critical determinant of the final product.

| Step | Precursor | Enzyme | Product |

| 1. Chain Length Modification | Palmitoyl-CoA (C16) or Stearoyl-CoA (C18) | β-oxidation enzymes | Pentadecanoyl-CoA (C15) |

| 2. Desaturation | Pentadecanoyl-CoA (C15) | ∆8-Desaturase | (Z/E)-Pentadec-8-enoyl-CoA |

| 3. Reduction | (Z/E)-Pentadec-8-enoyl-CoA | Fatty Acyl-CoA Reductase (FAR) | (Z/E)-Pentadec-8-en-1-ol |

It is important to note that while this pathway is based on established principles of fatty acid metabolism and pheromone biosynthesis, further research is needed to identify and characterize the specific enzymes involved in the production of pentadec-8-en-1-ol.

Acetyltransferase Activity and Esterification in Vivo

The final step in the biosynthesis of pentadec-8-en-1-yl acetate (B1210297) is the esterification of the pentadec-8-en-1-ol. This reaction is catalyzed by an alcohol O-acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the long-chain alcohol wikipedia.org.

The systematic name for this enzyme class is acetyl-CoA:alcohol O-acetyltransferase wikipedia.org. While specific AATs for pentadec-8-en-1-ol have not been isolated, the activity of such enzymes is well-documented in the biosynthesis of other insect pheromones. The substrate specificity of these acetyltransferases can vary, with some enzymes showing a preference for alcohols of a particular chain length and saturation.

The in vivo esterification process is crucial for the biological activity of the final acetate ester. The conversion of the alcohol to the acetate modifies the volatility and receptor-binding properties of the molecule, which are critical for its function as a semiochemical.

| Enzyme Class | Reaction | Substrates | Products |

| Alcohol O-acetyltransferase (AAT) | Esterification | Pentadec-8-en-1-ol, Acetyl-CoA | Pentadec-8-en-1-yl acetate, Coenzyme A |

Genetic and Enzymatic Determinants of Double Bond Stereochemistry in Lipid Biosynthesis

The stereochemistry of the double bond at the 8th position, being either cis (Z) or trans (E), is a critical determinant of the biological activity of pentadec-8-en-1-yl acetate. This stereochemistry is established during the desaturation step by the ∆8-desaturase enzyme. Fatty acid desaturases are known to exhibit high stereospecificity, producing predominantly either the Z or E isomer wikipedia.org.

The genetic basis for this stereochemical control lies within the coding sequence of the desaturase gene itself. Subtle differences in the amino acid sequence of the enzyme's active site are thought to dictate the conformation of the fatty acid substrate during the desaturation reaction, thereby determining the geometry of the resulting double bond. The evolution of insect desaturase gene families shows a high degree of conservation in some subfamilies, while others exhibit high gene turnover rates, suggesting lineage-specific adaptations that could influence the production of diverse semiochemicals nih.gov.

The regulation of desaturase gene expression is also a critical factor. The transcription of fatty acid desaturase genes is often controlled by complex regulatory networks that respond to developmental and environmental cues nih.gov. This ensures that the production of specific unsaturated fatty acids, and subsequently their alcohol and acetate derivatives, occurs at the appropriate time and in the correct tissues.

The enzymatic mechanism of desaturation involves a diiron center within the enzyme's active site and is dependent on molecular oxygen wikipedia.org. The precise mechanism by which the stereochemistry is controlled is an area of active research, but it is understood to be a highly controlled process at the enzymatic level.

| Factor | Role in Stereochemistry |

| Genetic Sequence of Desaturase | Determines the primary structure of the enzyme, which in turn dictates the three-dimensional shape of the active site and its interaction with the substrate. |

| Enzyme Active Site Geometry | Orients the fatty acid substrate in a specific conformation, leading to the formation of either a cis or trans double bond. |

| Gene Expression Regulation | Controls the timing and level of desaturase production, thereby influencing the availability of the specific isomer of the unsaturated fatty acid precursor. |

Chemical Synthesis and Derivatization of Pentadec 8 En 1 Yl Acetate

Total Synthesis Strategies for Pentadec-8-en-1-yl Acetate (B1210297) and its Stereoisomers

Total synthesis provides a versatile platform to construct the target molecule and its stereoisomers with high purity, enabling detailed biological investigations. Key strategies involve the stereoselective formation of the C-8 double bond and subsequent functional group manipulations.

Olefin Metathesis and Wittig-Type Reactions for Carbon-Carbon Bond Formation

Olefin metathesis has emerged as a powerful tool for the synthesis of alkenes, including pheromones. nih.gov Specifically, Z-selective cross-metathesis can be employed to construct the cis-double bond present in many lepidopteran sex pheromones. nih.gov For instance, the reaction of two smaller olefins in the presence of a suitable ruthenium or molybdenum catalyst can afford the desired C15 backbone with the double bond at the C-8 position. google.comnih.gov The choice of catalyst is critical for achieving high Z-selectivity. nih.govgoogle.com

The Wittig reaction is a classical and widely used method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org To synthesize (Z)-pentadec-8-en-1-yl acetate, a Wittig reaction between an appropriate aldehyde and a phosphonium ylide can be employed. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides generally favor the formation of Z-alkenes. wikipedia.orgorganic-chemistry.org For example, the reaction of heptanal (B48729) with the ylide derived from (8-hydroxyoctyl)triphenylphosphonium bromide would generate the (Z)-pentadec-8-en-1-ol backbone, which can then be acetylated.

Table 1: Comparison of Olefin Metathesis and Wittig Reaction for Alkene Synthesis

| Feature | Olefin Metathesis | Wittig Reaction |

| Reactants | Two alkenes | Aldehyde/Ketone and a Phosphonium Ylide |

| Catalyst | Transition metal (e.g., Ru, Mo) based google.comnih.gov | Often requires a strong base to generate the ylide |

| Stereoselectivity | Catalyst-dependent, can be highly Z-selective nih.gov | Dependent on ylide stability; unstabilized ylides favor Z-alkenes wikipedia.orgorganic-chemistry.org |

| Byproducts | Volatile alkenes (e.g., ethene) | Triphenylphosphine oxide beilstein-journals.org |

Alkyne Chemistry and Stereoselective Reduction for Alkene Formation

The semi-hydrogenation of internal alkynes is a highly effective and atom-economical strategy for the stereoselective synthesis of Z-alkenes. researchgate.net This approach involves the construction of a pentadec-8-yne precursor followed by a stereoselective reduction.

The synthesis of the alkyne precursor can be achieved through the alkylation of a terminal alkyne. semanticscholar.org For instance, the lithium salt of 1-heptyne (B1330384) can be reacted with 1-bromo-8-hydroxyoctane (or a protected version) to form pentadec-8-yn-1-ol.

The crucial step is the stereoselective reduction of the internal alkyne to the corresponding (Z)-alkene. Several methods are available to achieve this transformation with high selectivity:

Lindlar Catalysis : This heterogeneous catalyst, consisting of palladium on calcium carbonate poisoned with lead acetate and quinoline, is a classic reagent for the syn-hydrogenation of alkynes to cis-alkenes. researchgate.netvjol.info.vn

Transition Metal-Catalyzed Hydrogenation : Other palladium-based catalytic systems, such as Pd(OAc)2/KOH/DMF, have been shown to efficiently reduce alkynes to (Z)-alkenes. vjol.info.vn

Electrochemical Reduction : Electro-catalytic hydrogenation of alkynes to Z-alkenes offers a green and efficient alternative with high chemo- and stereoselectivity. rsc.orgrsc.org

Copper Hydride-Catalyzed Reduction : Copper hydride catalysts can also be employed for the hydroalkylation of alkynes to produce Z-configured alkenes with high stereoselectivity. nih.gov

Functional Group Interconversions and Acetate Formation

The final step in the synthesis of pentadec-8-en-1-yl acetate is the conversion of the terminal hydroxyl group of the precursor alcohol, (Z)-pentadec-8-en-1-ol, to an acetate ester. This is a standard functional group interconversion. solubilityofthings.comfiveable.meimperial.ac.uk

Common methods for this acetylation include:

Reaction with acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com

Reaction with acetyl chloride and a base. mdpi.com

Esterification with acetic acid under acidic catalysis (Fischer esterification), although this is less common for sensitive substrates due to the potential for side reactions.

Semi-Synthetic Approaches from Bio-Renewable Feedstocks

The utilization of renewable resources for chemical synthesis is a growing area of interest. Cashew nut shell liquid (CNSL), an agro-waste product, is a rich source of phenolic lipids, including cardanol (B1251761), which has a C15 alkyl side chain. ajol.infojournalcsij.commdpi.com This makes it an attractive starting material for the semi-synthesis of compounds like pentadec-8-en-1-yl acetate.

A typical synthetic sequence from cardanol involves:

Hydrogenation of the unsaturated side chains of cardanol to produce 3-pentadecylphenol. ajol.infoudsm.ac.tz

Protection of the phenolic hydroxyl group, for example, as an acetate. ajol.infoudsm.ac.tzajol.info

Benzylic oxidation of the protected 3-pentadecylphenyl acetate to introduce a carbonyl group. udsm.ac.tzajol.info

Reduction and dehydration to form a double bond in the side chain, yielding 3-(pentadec-1-en-1-yl)phenol. ajol.infoudsm.ac.tz

Ozonolysis of the newly formed double bond to cleave the side chain and generate an aldehyde, which can then be further manipulated to achieve the desired pentadec-8-en-1-ol structure. ajol.infoudsm.ac.tz

While direct synthesis of pentadec-8-en-1-yl structures from CNSL derivatives has been explored, more commonly, CNSL is used to synthesize related compounds. ajol.infoudsm.ac.tzajol.info However, the C15 chain present in cardanol makes it a viable and sustainable feedstock for the synthesis of this class of compounds. rsc.org

Synthesis of Structurally Related Analogues for Biological Investigations

To understand the structure-activity relationships of pentadec-8-en-1-yl acetate and to develop more potent or selective analogues for pest management, the synthesis of structurally related compounds is crucial. nih.gov This involves systematically modifying different parts of the molecule, such as the chain length, the position and geometry of the double bond, and the nature of the terminal functional group.

The synthetic strategies outlined in section 5.1 are readily adaptable for creating these analogues. For example:

Varying the chain length : By using different starting materials in the alkyne alkylation or Wittig reaction, the total number of carbon atoms can be easily modified.

Altering the double bond position : Changing the position of the functional groups on the starting fragments allows for the synthesis of isomers with the double bond at different locations along the carbon chain.

Modifying the terminal functional group : The terminal alcohol can be converted to other functional groups besides acetate, such as aldehydes, ethers, or other esters, through standard functional group interconversions. solubilityofthings.comfiveable.meimperial.ac.uk

The synthesis of such analogues allows for a detailed investigation into how molecular structure affects biological activity, which is essential for the development of effective and species-specific pest control agents. nih.govsemanticscholar.org

Advanced Analytical Characterization of Pentadec 8 En 1 Yl Acetate and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of pentadec-8-en-1-yl acetate (B1210297) and its metabolites. Both ¹H and ¹³C NMR provide critical information regarding the carbon skeleton, the position and geometry of the double bond, and the location of the acetate functional group.

In the ¹H NMR spectrum, characteristic signals confirm the presence of key structural features. For instance, the protons on the carbons flanking the double bond (C8 and C9) typically appear as a multiplet in the δ 5.3-5.4 ppm range. The protons of the methylene (B1212753) group adjacent to the acetate oxygen (C1) are observed downfield, usually around δ 4.05 ppm, due to the deshielding effect of the ester group. The terminal methyl group of the acetate moiety gives rise to a sharp singlet at approximately δ 2.04 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on each carbon atom in the molecule. The olefinic carbons (C8 and C9) resonate in the δ 129-131 ppm region. The carbon of the methylene group attached to the acetate oxygen (C1) appears around δ 64 ppm, while the carbonyl carbon of the acetate group is found further downfield, typically near δ 171 ppm.

For metabolites, NMR is crucial for identifying structural modifications, such as hydroxylation or epoxidation, by observing shifts in the positions and multiplicities of the signals. The stereochemical assignment, particularly the Z/E configuration of the double bond, can often be determined by analyzing the coupling constants between the vinylic protons in the ¹H NMR spectrum or through advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). In some cases, enantioselective synthesis starting from a compound with a known absolute configuration is employed to definitively establish the stereochemistry of chiral pheromones. nih.gov The comparison of chiroptical properties or enantioselective gas chromatography behavior of the natural and synthetic compounds confirms the absolute configuration. nih.gov

Table 1: Representative NMR Data for Pentadec-8-en-1-yl Acetate

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ (acetate) | ~2.04 (s) | ~21.0 |

| C=O (acetate) | - | ~171.1 |

| -CH₂-O- | ~4.05 (t) | ~64.6 |

| -CH=CH- | ~5.35 (m) | ~130.0 |

| Terminal CH₃ | ~0.88 (t) | ~14.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis of pentadec-8-en-1-yl acetate and its metabolites. slu.se Different ionization methods, such as Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary data. researchgate.netnih.gov

In a typical EI-MS analysis, the molecular ion peak (M⁺) for pentadec-8-en-1-yl acetate would be observed at m/z 268.4. However, for long-chain acetates, the molecular ion can be weak or absent. A characteristic fragmentation pattern is often observed, including a prominent peak at m/z 61, which corresponds to the protonated acetic acid fragment [CH₃COOH₂]⁺, indicating the presence of an acetate ester. Another significant fragment results from the loss of acetic acid (60 Da), leading to a peak at m/z 208, corresponding to the pentadecenyl cation. The fragmentation pattern of the hydrocarbon chain can also provide clues about the double bond position, although this can sometimes be ambiguous. acs.org

For metabolites, MS is essential for identifying the mass shifts associated with metabolic transformations. For example, the introduction of a hydroxyl group would increase the molecular weight by 16 Da. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation, where a specific ion is selected and fragmented to generate a detailed fragmentation spectrum, helping to pinpoint the location of the modification. oup.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming their identity.

Table 2: Key Mass Spectrometry Fragments for Pentadec-8-en-1-yl Acetate

| m/z Value | Proposed Fragment Identity | Significance |

| 268 | [M]⁺ | Molecular Ion |

| 208 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 61 | [CH₃COOH₂]⁺ | Protonated acetic acid |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are the methods of choice for separating and identifying pentadec-8-en-1-yl acetate and its metabolites from complex mixtures, as well as for assessing the purity of synthetic samples. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and thermally stable compounds like pentadec-8-en-1-yl acetate. uta.eduup.ac.za The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. biologists.com GC can effectively separate isomers, including positional and, with the use of chiral columns, stereoisomers. researchgate.net The retention time from the GC provides an additional layer of identification when compared to authentic standards. wur.nl

Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative, particularly for less volatile or thermally labile metabolites. nih.gov In LC-MS, separation occurs in the liquid phase, which can be advantageous for analyzing more polar compounds that may require derivatization for GC analysis. biorxiv.org Reversed-phase chromatography is commonly employed, where compounds are separated based on their hydrophobicity. The use of high-resolution LC-MS systems allows for the accurate determination of metabolites in complex biological samples. nih.gov Both GC-MS and LC-MS are critical for metabolomic studies, enabling the profiling of a wide range of metabolites in biological extracts. nih.govbiorxiv.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in pentadec-8-en-1-yl acetate and its metabolites.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of specific chemical bonds. tutorchase.com For pentadec-8-en-1-yl acetate, the most prominent absorption bands include:

A strong C=O stretch from the ester carbonyl group, typically appearing around 1740 cm⁻¹. masterorganicchemistry.comspectroscopyonline.com

A C-O stretch from the ester linkage, usually found in the 1230-1240 cm⁻¹ region. spectroscopyonline.comwiley-vch.de

A C=C stretch from the alkene double bond, which is often a weaker band around 1650 cm⁻¹.

C-H stretching vibrations from the aliphatic chain just below 3000 cm⁻¹. ajol.info

A C-H bend for a cis-alkene around 720 cm⁻¹.

GC coupled with Fourier Transform Infrared (GC/FT-IR) spectroscopy can be a powerful tool for determining the configuration of double bonds in pheromone components. scirp.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Pentadec-8-en-1-yl acetate, containing an isolated double bond and an ester group, does not have a strong chromophore that absorbs in the near-UV or visible range. hnue.edu.vn The π → π* transition of the isolated double bond occurs at a wavelength below 200 nm. bbec.ac.in However, if metabolites are formed that introduce conjugation, such as a conjugated diene system, they will exhibit characteristic UV absorption at longer wavelengths. rsc.orgbspublications.net For instance, α,β-unsaturated esters show a π → π* transition at around 220-250 nm. hnue.edu.vn Therefore, UV-Vis spectroscopy can be a useful tool for detecting the formation of such conjugated metabolites. slideshare.net

Table 3: Key Infrared Absorption Frequencies for Pentadec-8-en-1-yl Acetate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | ~1740 |

| Ester (C-O) | Stretch | ~1235 |

| Alkene (C=C) | Stretch | ~1650 |

| Alkane (C-H) | Stretch | ~2850-2960 |

| cis-Alkene (=C-H) | Bend | ~720 |

Development of Quantitative Analytical Assays for Biological Samples

Developing robust and sensitive quantitative analytical assays is essential for studying the biosynthesis, metabolism, and physiological roles of pentadec-8-en-1-yl acetate and its metabolites in biological samples. These assays typically rely on chromatographic methods coupled with mass spectrometry due to their high selectivity and sensitivity.

The process involves several key steps:

Sample Preparation: This is a critical step to extract the analytes of interest from the biological matrix (e.g., hemolymph, tissues, or cell cultures) and remove interfering substances. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used.

Internal Standards: To ensure accuracy and precision, an internal standard is added to the sample before extraction. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterium-labeled pentadec-8-en-1-yl acetate), as it has nearly identical chemical and physical properties to the analyte but a different mass.

Instrumentation: GC-MS or LC-MS/MS is used for the separation and detection of the analyte and internal standard. For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In SIM mode, the instrument selectively monitors a few characteristic ions of the analyte, increasing sensitivity and reducing chemical noise. acs.org In MRM mode (used in MS/MS), a specific parent ion is selected and fragmented, and a specific product ion is monitored, providing even greater selectivity.

Calibration and Validation: A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte. The response ratio of the analyte to the internal standard is plotted against the concentration. The assay is then validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

These quantitative methods allow for the determination of the concentration of pentadec-8-en-1-yl acetate and its metabolites, providing valuable insights into their dynamic changes under different physiological conditions.

Structure Activity Relationship Sar and Structural Modification Studies

Correlating Alkene Position and Geometry with Biological Efficacy (e.g., (Z) vs. (E) isomers in pheromones)

The position and geometry of the double bond in unsaturated fatty acid derivatives like pentadec-8-en-1-yl acetate (B1210297) are critical determinants of their biological function, particularly in insect chemical communication. Olfactory receptor neurons in insects exhibit a high degree of selectivity, and subtle changes in a pheromone's structure, such as the configuration of a double bond from cis (Z) to trans (E), can lead to a dramatic loss of activity or even elicit an inhibitory response.

For many moth species, the female-produced sex pheromone is a precise blend of isomers. For instance, in the turnip moth, Agrotis segetum, the primary pheromone component is (Z)-5-decenyl acetate. Electrophysiological studies showed that male moth antennae responded most strongly to the (Z)-isomer, with the (E)-isomer evoking a significantly lower response researchgate.net. Similarly, the sex pheromone of the green budworm moth, Hedya nubiferana, is a blend of two unsaturated acetates, and the specific geometry of the components is crucial for male attraction researchgate.net.

While specific comparative data for the (Z) and (E) isomers of pentadec-8-en-1-yl acetate are not extensively detailed in the provided context, the principles derived from other lepidopteran pheromones are broadly applicable. The biosynthesis of these compounds is controlled by specific desaturase enzymes that introduce double bonds at particular positions and with specific stereochemistry scispace.com. For example, in the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate, a key pheromone for many pest species, specific desaturases are responsible for creating the E12 and Z11 double bonds from precursors nih.gov. Any deviation from the naturally produced isomeric ratio can disrupt the communication channel. In some cases, the "unnatural" isomer can act as an antagonist, inhibiting the response to the active pheromone. This high specificity underscores the co-evolution of pheromone production in females and receptor tuning in males.

Table 1: Influence of Isomerism on Pheromone Activity

| Pheromone Component | Insect Species | Observation | Reference |

|---|---|---|---|

| (Z)-5-decenyl acetate | Agrotis segetum (Turnip Moth) | The (Z)-isomer elicited the highest electrophysiological response from male antennae. The (E)-isomer was significantly less active. | researchgate.net |

| (Z)-8-dodecenyl acetate | Grapholita molesta (Oriental Fruit Moth) | Both (Z) and (E) isomers are components of sex pheromones for various Lepidoptera, with specific ratios being critical for attraction. researchgate.net | researchgate.net |

| (11Z,13E)-hexadecadien-1-yl acetate | Herpetogramma licarsisalis (Grass Webworm) | The (11Z,13E)-isomer was identified as the key attractant. The corresponding alcohol acted as a strong inhibitor. nih.gov | nih.gov |

Impact of Chain Length Variation on Bioactivity (comparing pentadec-8-en-1-yl acetate to dodecenyl and tetradecenyl acetates)

SAR studies on analogs of (Z)-5-decenyl acetate (a C10 acetate) suggest that the terminal alkyl chain interacts with a hydrophobic pocket in the receptor, and a specific chain length is required for optimal interaction researchgate.netnih.gov. Varying the chain length of pheromone analogs can drastically alter their effectiveness. For example, field screening tests for moths in the Phyllonorycter genus evaluated a range of C12 and C14 alcohols and acetates, discovering several new attractants and demonstrating that different species are tuned to different chain lengths diva-portal.org.

When comparing pentadec-8-en-1-yl acetate (C15) to its shorter C12 (dodecenyl) and C14 (tetradecenyl) counterparts, the biological response would be highly species-dependent.

A species that uses a C15 acetate as its primary pheromone may show a significantly reduced response to C12 or C14 acetates.

Conversely, for a species that uses a C14 acetate like (Z)-9-tetradecenyl acetate (a very common pheromone component), the C15 analog might act as a weak agonist or even an antagonist researchgate.net.

This specificity arises because the length of the molecule affects not only its fit within the receptor but also its volatility. Shorter-chain compounds are more volatile than longer-chain ones, a physical property that must be considered when comparing electrophysiological data nih.gov. The precise chain length is a key element of the chemical "signature" that ensures species-specific communication and reproductive isolation.

Table 2: Common Lepidopteran Pheromone Components by Chain Length

| Chain Length | Example Compound | Common Name/Abbreviation | Reference |

|---|---|---|---|

| C12 | (Z)-7-dodecenyl acetate | Z7-12:Ac | researchgate.net |

| C14 | (Z)-9-tetradecenyl acetate | Z9-14:Ac | researchgate.net |

| C14 | (Z)-11-tetradecenyl acetate | Z11-14:Ac | annualreviews.org |

| C15 | (Z)-9,11-pentadecadienal | - | scispace.com |

| C16 | (Z)-11-hexadecenal | Z11-16:Al | researchgate.net |

Influence of Ester Moiety on Receptor Recognition and Metabolism

The functional group at the end of the aliphatic chain—in this case, an acetate ester—is essential for receptor recognition and subsequent metabolic processing. The acetate group is a polar moiety that is believed to interact with specific, highly complementary sites within the pheromone receptor researchgate.netnih.gov.

Modification of this polar group has been shown to have profound effects on biological activity. For example, replacing the acetate in (Z)-11-tetradecenyl acetate with a formate (B1220265) or propionate (B1217596) group resulted in compounds that inhibited male attraction in the moth Argyrotaenia velutinana annualreviews.org. However, in other species like Ostrinia nubilalis, these same analogs retained significant agonist activity, highlighting the species-specific nature of receptor interactions annualreviews.org. This demonstrates that while the presence of a polar ester group is important, the precise size and electronic properties of that group are finely tuned to the receptor of a given species.

Furthermore, the ester moiety is a key target for metabolic enzymes that degrade the pheromone signal. After a pheromone molecule has bound to a receptor and elicited a response, it must be rapidly inactivated to allow the neuron to reset and detect subsequent changes in pheromone concentration. In insects, this degradation is often carried out by carboxylesterases located in the antennae researchgate.net. These enzymes hydrolyze the ester bond of the acetate, converting the pheromone into its corresponding alcohol and acetic acid, which are typically inactive. The efficiency of this enzymatic degradation is crucial for the temporal resolution of the olfactory signal.

SAR of Complex Phenolic Esters Bearing the Pentadec-8-en-1-yl Side Chain

Beyond its role as a standalone pheromone component, the pentadec-8-en-1-yl side chain can be incorporated into more complex molecules, such as phenolic esters. These compounds, often derived from natural sources like cashew nut shell liquid (CNSL) or Ginkgo biloba, feature a phenol ring to which the C15 alkenyl chain is attached. acs.orgrroij.comnist.govnih.gov The structure-activity relationships of these molecules are of interest for their potential pharmacological activities, such as modulating nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors), which are involved in metabolic regulation. acs.orgacs.org

In a study designing and synthesizing derivatives of anacardic acid and cardanol (B1251761) from CNSL, researchers created a series of phenolic compounds with C15 side chains to probe their interaction with PPARs. acs.orgresearchgate.net The cardanol derivative (Z)-(3-pentadec-8-en-1-yl)phenol was used as a scaffold. acs.orgnist.gov By attaching different ester groups to the phenolic oxygen, researchers could modulate the molecule's activity.

Key findings from these SAR studies include:

The Acidic Head Group: The presence and nature of an acidic group (or a group that can be hydrolyzed to an acid, like an ethyl ester) are critical for PPAR recognition. acs.org

The Alkyl Side Chain: The long, hydrophobic pentadecenyl chain mimics endogenous fatty acid ligands, anchoring the molecule in the receptor's binding pocket. The cis double bond in the chain can be important for activity. wiley.com

The Ester Linkage: In compounds like (Z)-Ethyl 2-(3-(pentadec-8-en-1-yl)phenoxy)acetate, the ethoxyacetate group attached to the phenol ring significantly influences potency and efficacy. This compound (named LDT486A) was found to be a partial agonist of PPARα and showed no activity on PPARγ. Its corresponding carboxylic acid, (Z)-2-(3-(pentadec-8-en-1-yl)phenoxy)acetic acid (LDT487A), acted as a full agonist on PPARα. acs.orgresearchgate.net

These studies show that by systematically modifying the phenolic head group, the linker, and the ester moiety, while retaining the pentadec-8-en-1-yl side chain, it is possible to create selective PPAR modulators. acs.orgacs.org

Table 3: SAR of Phenolic Esters with a Pentadec-8-en-1-yl Side Chain

| Compound Name | Structure Description | Biological Target | Activity | Reference |

|---|---|---|---|---|

| (Z)-Ethyl 2-(3-(pentadec-8-en-1-yl)phenoxy)acetate (LDT486A) | Cardanol core with an ethoxyacetate group on the phenol. | PPARα, PPARγ | Partial agonist of PPARα; inactive on PPARγ. | acs.orgacs.org |

| (Z)-2-(3-(pentadec-8-en-1-yl)phenoxy)acetic acid (LDT487A) | Cardanol core with a carboxymethyl group on the phenol. | PPARα | Full agonist of PPARα. | researchgate.net |

| 3-[(8Z)-pentadecenyl] phenol (Ginkgol C15:1) | Phenol with a C15:1 side chain at the meta position. | HepG2 and HGC cancer cells | Exhibited strong cytotoxic (antitumor) activity. | rroij.com |

| 3-[(10Z)-pentadec-10′-en-1-yl]-catechol | Catechol (1,2-dihydroxybenzene) with a C15:1 side chain. | 15-sLOX and 5-hLOX | Strong inhibitor of lipoxygenase enzymes. | frontiersin.org |

Biodegradation and Environmental Fate in Ecosystems

Enzymatic Degradation Pathways in Microorganisms and Invertebrates

The principal biotic degradation pathway for Acetic acid;pentadec-8-en-1-ol is enzymatic hydrolysis, primarily mediated by a class of enzymes known as esterases. These enzymes are ubiquitous in microorganisms (bacteria and fungi) and invertebrates.

In insects, particularly moths that utilize acetate (B1210297) esters as sex pheromones, specialized antennal esterases play a crucial role in the rapid degradation of these signaling molecules. nih.govresearchgate.netdntb.gov.ua This enzymatic activity is essential for maintaining the sensitivity of their olfactory system. nih.govvivekanandcollege.ac.in These odorant-degrading enzymes (ODEs) are highly efficient in hydrolyzing the ester bond of pheromone components. nih.gov

The initial enzymatic step in the degradation of Acetic acid;pentadec-8-en-1-ol is the cleavage of the ester linkage, which yields acetic acid and pentadec-8-en-1-ol. This reaction is catalyzed by carboxylesterases or lipases.

Following hydrolysis, the resulting products enter common metabolic pathways. Acetic acid is a central metabolite in cellular respiration and is readily converted to acetyl-CoA, which then enters the citric acid cycle. researchgate.net The long-chain fatty alcohol, pentadec-8-en-1-ol, is oxidized to its corresponding fatty acid, pentadec-8-enoic acid. This unsaturated fatty acid is then catabolized through the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units.

The table below summarizes the key enzymatic steps in the biodegradation of Acetic acid;pentadec-8-en-1-ol.

| Step | Enzyme Class | Substrate | Products |

| 1. Hydrolysis | Carboxylesterase / Lipase | Acetic acid;pentadec-8-en-1-ol | Acetic acid and pentadec-8-en-1-ol |

| 2. Activation | Acyl-CoA Synthetase | Acetic acid | Acetyl-CoA |

| 3. Oxidation | Alcohol Dehydrogenase / Aldehyde Dehydrogenase | pentadec-8-en-1-ol | pentadec-8-enoic acid |

| 4. β-Oxidation | Various | pentadec-8-enoyl-CoA | Acetyl-CoA |

Photolytic and Hydrolytic Stability under Environmental Conditions

In addition to enzymatic degradation, Acetic acid;pentadec-8-en-1-ol is subject to abiotic degradation processes, primarily hydrolysis and photolysis, which influence its stability and persistence in the environment.

Hydrolytic Stability:

The ester linkage in Acetic acid;pentadec-8-en-1-ol is susceptible to hydrolysis, a reaction with water that cleaves the bond to form acetic acid and pentadec-8-en-1-ol. The rate of this reaction is significantly influenced by pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis.

Photolytic Stability:

Photolysis, or degradation by light, is another potential abiotic degradation pathway for Acetic acid;pentadec-8-en-1-ol. The energy from ultraviolet (UV) radiation in sunlight can be sufficient to break chemical bonds. While saturated esters are relatively stable to photolysis, the presence of a double bond in the pentadecenyl chain may increase its susceptibility to photodegradation. Photodegradation can lead to isomerization of the double bond, as well as cleavage of the molecule into smaller fragments. The presence of photosensitizers in the environment can also accelerate the rate of photolytic degradation.

The following table outlines the factors influencing the abiotic degradation of Acetic acid;pentadec-8-en-1-ol.

| Degradation Process | Influencing Factors | Expected Outcome |

| Hydrolysis | pH (acidic or alkaline), Temperature | Cleavage of the ester bond to form acetic acid and pentadec-8-en-1-ol. |

| Photolysis | UV radiation intensity, Presence of photosensitizers | Isomerization of the double bond, chain cleavage, formation of smaller volatile compounds. |

Metabolomic Profiling of Degradation Products

Metabolomic profiling aims to identify the complete set of small-molecule metabolites within a biological or environmental sample. While a specific metabolomic study on the degradation of Acetic acid;pentadec-8-en-1-ol is not available, the expected degradation products can be predicted based on its chemical structure and known biochemical pathways.

The primary degradation products from the initial hydrolysis are acetic acid and pentadec-8-en-1-ol. Subsequent microbial metabolism would lead to a cascade of intermediates.

Analytical Methods for Identification:

The identification and quantification of these degradation products are typically achieved using advanced analytical techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization of the alcohol and acid functional groups may be necessary to improve their chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and more polar compounds. It can be coupled with various detectors, including mass spectrometry (LC-MS), for sensitive and specific detection of metabolites. nih.gov

The table below lists the expected degradation products of Acetic acid;pentadec-8-en-1-ol.

| Degradation Pathway | Primary Products | Secondary Metabolites |

| Hydrolysis | Acetic acid, pentadec-8-en-1-ol | - |

| β-Oxidation | - | Acetyl-CoA, various acyl-CoA intermediates with shortened carbon chains |

| Photolysis | - | Isomers of pentadec-8-en-1-ol, smaller aldehydes, ketones, and carboxylic acids |

Advanced Research Directions and Potential Applications

Chemoenzymatic and Biocatalytic Synthesis for Green Chemistry Applications

The synthesis of insect pheromones, including pentadec-8-en-1-yl acetate (B1210297), is increasingly moving towards more sustainable and environmentally friendly methods. Chemoenzymatic and biocatalytic approaches are at the forefront of this shift, offering greener alternatives to traditional chemical synthesis. These methods often result in higher stereoselectivity, milder reaction conditions, and reduced generation of hazardous waste.

Biocatalysis, in particular, has shown significant promise in the production of pheromones. frontiersin.org Engineered yeasts, such as Saccharomyces cerevisiae, have been successfully used to produce fatty acid-derived pheromones. frontiersin.org This is achieved by introducing and optimizing the expression of genes encoding for specific enzymes like desaturases, fatty acyl reductases (FARs), and acetyltransferases. frontiersin.org These enzymes work in concert to produce the desired pheromone structure from basic cellular metabolites. For instance, a specific desaturase can introduce a double bond at the ∆8 position of a C15 fatty acid precursor, which is then reduced to the alcohol by a FAR and subsequently acetylated.

Chemoenzymatic strategies combine the advantages of both chemical and biological catalysis. A key step that is often catalyzed by an enzyme is the stereoselective acylation or deacylation to resolve racemic mixtures of alcohols, or the stereospecific reduction of a ketone to an alcohol. Lipases are particularly versatile biocatalysts for the esterification step, offering high selectivity and functioning under mild conditions.

Table 1: Comparison of Synthesis Methods for Pheromone Production

| Synthesis Method | Advantages | Disadvantages | Key Enzymes/Reactions |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, scalable | Often requires harsh reagents, may produce toxic byproducts, can have low stereoselectivity | Wittig reaction, Grignard reaction, oxidation/reduction |

| Biocatalysis (e.g., Engineered Yeast) | Sustainable, high stereoselectivity, mild reaction conditions, can produce complex structures | Can be difficult to optimize yields, potential for cellular toxicity of products | Desaturases, Fatty Acyl Reductases (FARs), Acetyltransferases |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis, greener than purely chemical methods | May require careful optimization of reaction conditions to ensure compatibility of chemical and biological steps | Lipases for esterification, alcohol dehydrogenases for stereoselective reduction |

Development of Bio-Inspired Attractants and Repellents for Sustainable Pest Management

Pentadec-8-en-1-yl acetate and related compounds serve as powerful tools in sustainable pest management strategies. As a component of insect sex pheromones, it can be used in various ways to control pest populations without the widespread application of conventional insecticides. basf.com

One of the primary applications is in mating disruption . By releasing a synthetic version of the pheromone into the environment, the ability of male insects to locate females is significantly impaired, leading to a reduction in mating and subsequent generations of the pest. basf.com This method is highly species-specific and has minimal impact on non-target organisms. cbc.ca

Another application is in mass trapping and attract-and-kill strategies. Pheromone-baited traps can be used to capture large numbers of the target pest, thereby reducing their population. agbio.co.in In an attract-and-kill approach, the pheromone lure is combined with a small amount of a pesticide or a pathogen, which eliminates the attracted insects upon contact. agbio.co.in

Furthermore, research is being conducted to develop novel repellents based on the chemical structure of pentadec-8-en-1-yl acetate. By modifying the functional groups or the stereochemistry of the molecule, it may be possible to create compounds that are repellent to the target pest or even to other insect species. This approach to "push-pull" strategies involves using repellents to drive pests away from the crop and attractants to lure them into traps.

Table 2: Pest Management Strategies Utilizing Pentadec-8-en-1-yl Acetate

| Strategy | Mechanism of Action | Advantages |

|---|---|---|

| Mating Disruption | Floods the environment with synthetic pheromone, confusing males and preventing them from finding females. basf.com | Species-specific, non-toxic, reduces the need for broad-spectrum insecticides. basf.comcbc.ca |

| Mass Trapping | Lures insects into traps using the pheromone as bait, physically removing them from the population. agbio.co.in | Reduces pest populations directly, can be used for monitoring pest levels. |

| Attract-and-Kill | Attracts insects to a source that contains a killing agent (pesticide or pathogen). agbio.co.in | Requires a smaller amount of pesticide compared to broadcast spraying, targeted application. |

| Push-Pull Strategy | Combines a repellent ("push") to drive pests away from the crop with an attractant ("pull") to lure them into traps. | Provides multiple layers of pest control, can be more effective than a single strategy. |

Design of Novel Bioactive Compounds Based on the Pentadec-8-en-1-yl Acetate Scaffold for Pharmaceutical or Agrochemical Use

The basic chemical structure of pentadec-8-en-1-yl acetate, a long-chain unsaturated ester, can serve as a scaffold for the design of novel bioactive compounds with potential applications in pharmaceuticals and agrochemicals. The lipophilic nature of the long carbon chain and the presence of a reactive ester group and a double bond provide opportunities for chemical modification to create new molecules with desired biological activities.

In the pharmaceutical field, long-chain esters are utilized for various purposes, including as prodrugs to enhance the bioavailability of therapeutic agents. mdpi.com The ester linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the target site. By attaching a pharmacologically active moiety to the pentadec-8-en-1-ol backbone, it may be possible to develop new drug delivery systems or novel therapeutic agents. Long-chain fatty acid esters have also been investigated for their potential as anticancer and antimicrobial agents.

In the agrochemical sector, beyond its use as a pheromone, the pentadec-8-en-1-yl acetate scaffold can be modified to create new types of insecticides or fungicides. The long alkyl chain can facilitate penetration through the waxy cuticle of insects or the cell membranes of fungi. By introducing different functional groups, it may be possible to design molecules that interact with specific molecular targets in pests, leading to new modes of action that can help to overcome resistance to existing pesticides.

Table 3: Potential Modifications of the Pentadec-8-en-1-yl Acetate Scaffold and Their Applications

| Modification | Potential Application Area | Rationale |

|---|---|---|

| Attachment of a Pharmacophore | Pharmaceuticals | Creation of prodrugs with improved absorption and targeted delivery. mdpi.com |

| Introduction of Additional Functional Groups (e.g., halogens, hydroxyl groups) | Agrochemicals | Enhancement of insecticidal or fungicidal activity by altering the molecule's interaction with biological targets. |

| Alteration of the Double Bond Position or Geometry | Agrochemicals/Pest Management | Development of analogues with enhanced or altered pheromonal activity, or the creation of antagonists or repellents. |

| Variation of the Ester Group | Pharmaceuticals/Agrochemicals | Modification of the rate of hydrolysis and bioavailability of the compound. |

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions and SAR Prediction

Computational chemistry and molecular modeling are powerful tools for understanding how pheromones like pentadec-8-en-1-yl acetate interact with their corresponding receptors in insects. These techniques can also be used to predict the biological activity of related molecules, which is a key aspect of Structure-Activity Relationship (SAR) studies. nih.gov

By building a three-dimensional model of the pheromone receptor, researchers can use molecular docking simulations to predict the binding mode and affinity of pentadec-8-en-1-yl acetate and its analogues. These simulations can reveal the key amino acid residues in the receptor's binding pocket that are important for recognition and binding. This information is invaluable for the rational design of new compounds with enhanced or modified activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their observed biological activity. mdpi.com For example, a QSAR model could be built to predict the attractiveness of different long-chain acetate esters to a particular insect species. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict the activity of new, untested compounds. mdpi.com This can significantly accelerate the discovery and optimization of new attractants or repellents.

Table 4: Computational Approaches in Pheromone Research

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting the binding of pheromones and their analogues to receptor proteins. | Identification of key binding interactions, prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the pheromone-receptor complex over time. | Understanding the stability of the complex and the conformational changes that occur upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for the biological activity of a series of compounds. mdpi.com | Predicting the activity of new molecules, identifying the key structural features that determine activity. |

| Homology Modeling | Building a 3D model of a receptor protein based on the known structure of a related protein. | Providing a structural basis for molecular docking and other computational studies when an experimental structure is not available. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for acetic acid; pentadec-8-en-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via esterification of acetic acid with pentadec-8-en-1-ol using acid catalysts (e.g., H₂SO₄) under reflux conditions. Key parameters for optimization include:

- Molar ratio : A 1:1 molar ratio of acetic acid to alcohol minimizes side reactions.

- Catalyst loading : 1–2% (w/w) sulfuric acid enhances reaction rates without excessive decomposition.

- Temperature : Reflux at 110–120°C ensures complete conversion (reaction time: 4–6 hours).

- Purification : Post-reaction neutralization (NaHCO₃) and distillation yield >90% purity .

- Data Table :

| Parameter | Optimal Value |

|---|---|

| Catalyst | H₂SO₄ (1–2% w/w) |

| Temperature | 110–120°C |

| Reaction Time | 4–6 hours |

| Yield | >90% |

Q. How do physicochemical properties (e.g., solubility, partition coefficients) impact experimental design?

- Methodological Answer : The compound’s amphiphilic structure (C17 chain with ester and unsaturated groups) dictates:

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water. Use 1-octanol/water partitioning (log P ≈ 4.2) to study bioavailability .

- Storage : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the unsaturated bond .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing oxidation products, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Oxidation Pathways :

- Primary oxidation (KMnO₄/CrO₃): Converts the alcohol moiety to ketones (pentadec-8-en-1-one) or carboxylic acids (pentadec-8-enoic acid).

- Epoxidation : Use m-CPBA to target the double bond, forming epoxide derivatives.

- Analytical Tools :

- GC-MS : Quantify volatile products (e.g., ketones) with DB-5 columns.

- NMR (¹H/¹³C) : Confirm regioselectivity of oxidation (δ 2.1–2.5 ppm for ketones; δ 4.1–4.3 ppm for epoxides).

- Condition Optimization :

- pH Control : Neutral conditions favor ketone formation; acidic conditions promote carboxylic acids .

Q. How can computational chemistry predict the reactivity of acetic acid; pentadec-8-en-1-ol under varying conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model:

- Transition states : Identify energy barriers for ester hydrolysis or oxidation.

- Solvent Effects : COSMO-RS models predict solvation energy in nonpolar vs. polar solvents.

- MD Simulations : GROMACS can simulate micelle formation due to surfactant-like properties (C17 chain).

- Validation : Compare computed IR spectra (e.g., C=O stretch at 1740 cm⁻¹) with experimental FTIR data .

Contradictions and Resolution

Q. How should researchers address discrepancies in reported reaction yields for esterification?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Commercial H₂SO₄ may contain stabilizers; distill before use.

- Moisture Control : Anhydrous conditions (molecular sieves) improve yields by 15–20%.

- Validation : Replicate procedures from peer-reviewed protocols (e.g., reflux duration, stirring rate) .

Data Reproducibility Guidelines

Q. What steps ensure reproducibility in studies involving acetic acid; pentadec-8-en-1-ol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.